N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide
Description
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide is a synthetic compound featuring a piperidine core substituted with a 3,3-diphenylpropyl group, a methyl group, and a 3-nitrobenzamide moiety.
Properties
CAS No. |
821007-57-2 |
|---|---|
Molecular Formula |
C28H31N3O3 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C28H31N3O3/c1-29(28(32)24-13-8-14-26(21-24)31(33)34)25-15-18-30(19-16-25)20-17-27(22-9-4-2-5-10-22)23-11-6-3-7-12-23/h2-14,21,25,27H,15-20H2,1H3 |
InChI Key |
MNSMUFDWZBKPPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Antihypertensive Activity
Research has shown that derivatives of N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide exhibit antihypertensive properties. A study identified that modifications to the compound can enhance its efficacy as a coronary dilator and antihypertensive agent. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the piperidine ring significantly influence the biological activity of these compounds .
Melatonin Receptor Modulation
Another area of application is in the modulation of melatonin receptors. Compounds similar to this compound have been synthesized and tested for their affinity towards MT1 and MT2 receptors. Notably, some derivatives demonstrated high selectivity for the MT2 receptor, which is crucial for sleep regulation and circadian rhythm .
Structure-Activity Relationship Studies
Synthesis and Evaluation
In a notable case study, researchers synthesized various derivatives of this compound and evaluated their pharmacological profiles. The study found that certain modifications led to compounds with improved selectivity and potency against specific targets such as the CCR5 receptor, which is implicated in HIV infection .
Virtual Screening Approaches
Virtual screening techniques have been employed to identify promising candidates for further development based on the structure of this compound. One study highlighted the use of molecular docking simulations to predict binding affinities and interactions with various biological targets .
Mechanism of Action
The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including fentanyl analogs, benzamide derivatives, and piperidine-containing compounds. Below is a detailed comparison:
Fentanyl Analogues (e.g., Carfentanil, Ocfentanil)
Fentanyl derivatives, such as those listed in , typically feature a phenylethyl-piperidine scaffold linked to an amide or ester group. Key differences include:
- Core Structure : The target compound replaces the phenylethyl group with a 3,3-diphenylpropyl chain, increasing steric bulk and lipophilicity.
- Pharmacological Implications : Fentanyl analogs are µ-opioid receptor agonists with high potency (e.g., carfentanil is ~10,000× more potent than morphine). The nitro group in the target compound may reduce opioid receptor affinity due to steric hindrance or electronic repulsion, though this requires experimental validation .
Table 1: Structural and Functional Comparison with Fentanyl Analogs
Nitrobenzamide Derivatives
describes 4-nitro-N-(3-nitrophenyl)benzamide, a nitrobenzamide derivative synthesized for analytical purposes. Key contrasts include:
- Nitro Group Position : The target’s nitro group is in the meta position (3-nitro), while ’s derivative is para (4-nitro). This positional difference may influence solubility and intermolecular interactions .
Piperidine-Based Amides (e.g., N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylhexanamide)
details a structurally related compound, differing only in the amide group (hexanamide vs. nitrobenzamide). Key distinctions:
- Amide Chain : The hexanamide group is aliphatic and lipophilic, favoring membrane permeability, while the nitrobenzamide introduces aromaticity and polarity.
Table 2: Comparison with Piperidine-Based Amides
| Parameter | Target Compound | N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylhexanamide |
|---|---|---|
| Amide Type | Aromatic (3-nitrobenzamide) | Aliphatic (hexanamide) |
| LogP (Predicted) | ~3.5 | ~5.0 |
| Metabolic Pathways | Nitro reduction, amide hydrolysis | ω-Oxidation, amide hydrolysis |
| Potential Applications | CNS modulation (hypothetical) | Lipophilic drug candidate |
Biological Activity
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and a molecular weight of approximately 368.48 g/mol. The structure features a piperidine ring, a nitro group, and a diphenylpropyl moiety, which contribute to its biological activity.
1. Receptor Modulation
Research indicates that derivatives of this compound may act as modulators of the CCR5 receptor, which is significant in HIV infection and inflammatory responses. A study employing quantitative structure-activity relationship (QSAR) modeling demonstrated that structural modifications to the compound could enhance its binding affinity to CCR5, potentially leading to novel therapeutic agents for HIV and other inflammatory conditions .
2. Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, causing damage and cell death. This mechanism has been observed in other nitro derivatives like metronidazole . The potential of this compound in treating infections warrants further investigation.
3. Anti-inflammatory Effects
The compound has shown promise in inhibiting inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-1β. These effects suggest that it may be beneficial in treating conditions characterized by excessive inflammation .
Case Studies and Experimental Data
A series of experiments have evaluated the biological activity of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized. However, the presence of the piperidine ring suggests favorable absorption characteristics due to potential lipophilicity. Further studies are required to elucidate its bioavailability and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
